pH-Dependent Hydrolytic Stability: Vitamin D3 Palmitate vs. Unesterified Vitamin D3 in High-Water Liquid Formulations at 40°C
In a 16-week accelerated stability study at 40°C in liquid multivitamin formulations, vitamin D3 palmitate demonstrated pH- and water-content-dependent stability advantages over unesterified vitamin D3. At pH 5.0 and 390 mg/mL water, the half-life (T50) of vitamin D3 palmitate was 61.6 weeks, a 10.6-fold increase over unesterified vitamin D3 (T50 = 5.8 weeks). At pH 4.2, 390 mg/mL water, vitamin D3 palmitate retained approximately 76% of initial potency after 16 weeks (from 414–418 IU/mL at week 0 to 315–319 IU/mL at week 16), compared to only approximately 18% retention for unesterified vitamin D3 (from 448–451 IU/mL to 76.1–91.7 IU/mL) [1]. At pH 5.6, 390 mg/mL water, vitamin D3 palmitate retained approximately 66% after 16 weeks (424→279 IU/mL) vs. approximately 19% for unesterified D3 (454→82.5 IU/mL). Critically, at lower water content (252 mg/mL), the stability advantage reversed: unesterified D3 was more stable, demonstrating that vitamin D3 palmitate is specifically differentiated for high-water-content formulations [1].
| Evidence Dimension | Hydrolytic/thermal degradation half-life (T50) and percent potency retention at 40°C in liquid multivitamin formulations |
|---|---|
| Target Compound Data | T50 = 61.6 weeks at pH 5.0, 390 mg/mL water; ~76% retention at 16 weeks (pH 4.2, 390 mg/mL water); ~66% retention at 16 weeks (pH 5.6, 390 mg/mL water) |
| Comparator Or Baseline | Unesterified vitamin D3: T50 = 5.8 weeks at pH 5.0, 390 mg/mL water; ~18% retention at 16 weeks (pH 4.2, 390 mg/mL water); ~19% retention at 16 weeks (pH 5.6, 390 mg/mL water) |
| Quantified Difference | 10.6-fold longer T50 at pH 5.0, 390 mg/mL water; 4.2-fold greater potency retention at pH 4.2 (76% vs. 18%); 3.5-fold greater retention at pH 5.6 (66% vs. 19%) |
| Conditions | Liquid multivitamin formulations with 252–435 mg/mL water, 650–850 mg/mL glycerin, pH 3.2–5.6; accelerated storage at 40°C for 16 weeks; analysis by HPLC (US Patent 5,478,816, Tables 1–5) |
Why This Matters
Formulators of liquid pediatric or geriatric multivitamin drops at moderate pH and high water content face catastrophic potency loss with unesterified D3; vitamin D3 palmitate enables commercially viable shelf-life in these product profiles.
- [1] Bristol-Myers Squibb Company. Liquid vitamin formulations containing vitamin D esters. United States Patent US5478816A. Tables 1–5: T50 values and short-term stability data at 40°C for vitamin D3 versus vitamin D3 palmitate across pH 3.2–5.6 and water content 252–435 mg/mL. View Source
